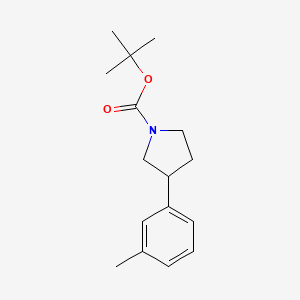
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone is a complex organic compound characterized by the presence of a bromine atom, a methyl group, and a methoxyphenyl group attached to an indanyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as ethers or amines.
Aplicaciones Científicas De Investigación
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals, materials science, and nanotechnology.
Mecanismo De Acción
The mechanism of action of (6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The bromine and methoxyphenyl groups can participate in various binding interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(6-Bromo-7-hydroxy-3-methylcoumarin): This compound shares the bromine and methyl groups but has a different core structure.
(4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one): Similar in having a bromine and methyl group attached to an indanyl core, but lacks the methoxyphenyl group.
Uniqueness
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both bromine and methoxyphenyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H17BrO2 |
|---|---|
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
(6-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H17BrO2/c1-11-14-4-3-5-15(14)16(10-17(11)19)18(20)12-6-8-13(21-2)9-7-12/h6-10H,3-5H2,1-2H3 |
Clave InChI |
ZIKXUSXAEGTNRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C2=C1CCC2)C(=O)C3=CC=C(C=C3)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


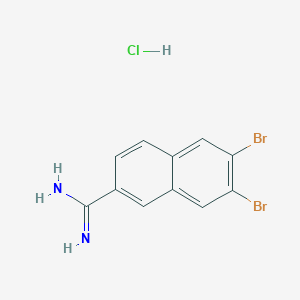
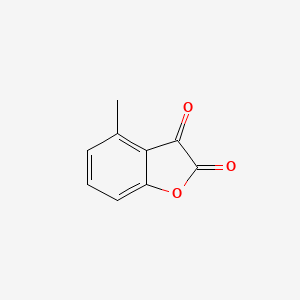



![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)
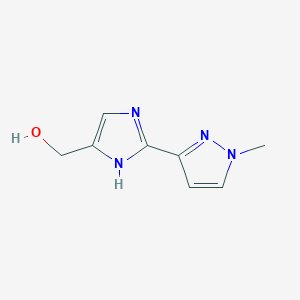
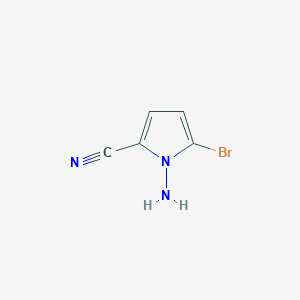

![4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)
